3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one is a chemical compound with a complex structure that includes an oxazolidinone ring and a diethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one typically involves the reaction of diethylamine with a suitable oxazolidinone precursor. One common method includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Attachment of the Diethylamino Propyl Group: The oxazolidinone intermediate is then reacted with 3-chloropropyl diethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the oxazolidinone ring to an amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino propyl group, where halides or other nucleophiles replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles like thiols, and amines in the presence of bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxazolidinone derivatives with various functional groups.
Reduction: Amino alcohols.
Substitution: Compounds with substituted diethylamino propyl groups.
Scientific Research Applications
3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The diethylamino propyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(diethylamino)propylamine: Similar structure but lacks the oxazolidinone ring.
3-(dimethylamino)propylamine: Similar structure with a dimethylamino group instead of a diethylamino group.
N,N-diethyl-3-aminopropylamine: Similar structure but with different functional groups.
Uniqueness
3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the diethylamino propyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
103755-84-6 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-[3-(diethylamino)propyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H20N2O2/c1-3-11(4-2)6-5-7-12-8-9-14-10(12)13/h3-9H2,1-2H3 |
InChI Key |
KMZYYPULLWCREG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1CCOC1=O |
Purity |
95 |
Origin of Product |
United States |
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